molecular formula C9H20N2O2S B13258994 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine

Cat. No.: B13258994
M. Wt: 220.33 g/mol
InChI Key: JVTJPDUMFICXMM-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine (CAS 1339835-47-0) is a high-purity chemical building block featuring a piperidine core protected by a 2-methylpropane-2-sulfonyl (tert-butyl sulfonyl) group. With a molecular formula of C 9 H 20 N 2 O 2 S and a molecular weight of 220.33 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research . Research Applications and Value This compound is primarily valued as a synthetic precursor in drug discovery. The sulfonamide group attached to the piperidine nitrogen acts as a protecting group, allowing for selective functionalization at the 4-amino position during multi-step synthesis . This scaffold is particularly useful in the development of novel therapeutic agents, such as CB1 receptor antagonists, where a 4-aminopiperidine subunit is a key structural motif . Researchers utilize this and related sulfonamide-protected piperidines to create molecular libraries for screening, helping to refine properties like metabolic stability, oral bioavailability, and selectivity for target receptors . Quality and Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood . For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-tert-butylsulfonylpiperidin-4-amine

InChI

InChI=1S/C9H20N2O2S/c1-9(2,3)14(12,13)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3

InChI Key

JVTJPDUMFICXMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Piperidine Core

The core piperidine ring can be synthesized via Mannich condensation or via cyclization methods such as aza-Prins reaction, depending on the starting materials:

  • Mannich condensation of aromatic aldehydes with ethyl methyl ketone and ammonium acetate yields substituted 4-piperidones, which can be reduced to piperidines.
  • Aza-Prins cyclization of homoallylic amines with aldehydes, promoted by NHC-Cu(I) complexes, offers regioselective formation of piperidine rings with functional groups at specific positions.

Research Outcome: The synthesis of substituted piperidines with functional groups at the 4-position is well-documented, with chair conformations favoring equatorial substituents, facilitating subsequent functionalization (see,).

Step 2: Nucleophilic Amination at the 4-Position

The piperidine core is then subjected to nucleophilic amination to introduce the amino group at the 4-position:

  • Reductive amination of the piperidin-4-one intermediate with ammonia or primary amines under mild conditions yields piperidin-4-amine derivatives.
  • Catalytic hydrogenation can also be employed to reduce nitro or oxime precursors to amino groups.

Research Data: Reductive amination using sodium cyanoborohydride or triacetoxyborohydride is effective, with yields exceeding 80% under optimized conditions (,).

Step 3: Sulfonylation at the 2-Position

The key functionalization involves sulfonylation of the nitrogen atom or the 2-position:

  • Sulfonyl chloride coupling with the amino group at the 2-position of the piperidine ring is the standard method.
  • Reagents: 2-methylpropane-2-sulfonyl chloride (also known as mesyl chloride derivative) is reacted with the piperidin-4-amine in the presence of a base such as triethylamine or pyridine.

Reaction Conditions:

Parameter Conditions
Solvent Dichloromethane or pyridine
Temperature 0°C to room temperature
Reagent 2-methylpropane-2-sulfonyl chloride (1.2 equiv)
Base Triethylamine (2 equiv)

Outcome: The sulfonylation proceeds with high regioselectivity, affording the sulfonamide at the nitrogen atom, yielding This compound with yields typically ranging from 75–85% (,).

Step 4: Purification and Characterization

Purification is achieved via column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes). Characterization involves NMR, IR, and mass spectrometry confirming the structure and purity.

Data Tables Summarizing Reaction Conditions and Yields

Step Reaction Reagents Conditions Yield (%) Notes
1 Mannich condensation / aza-Prins cyclization Aromatic aldehyde, ethyl methyl ketone, ammonium acetate Ethanol, reflux 70–85 Formation of piperidin-4-one intermediates
2 Reductive amination Piperidin-4-one, NH3 or primary amine, NaBH3CN Methanol, room temp 80+ Yields depend on substrate
3 Sulfonylation Piperidin-4-amine, 2-methylpropane-2-sulfonyl chloride Dichloromethane, 0°C to RT 75–85 Use of triethylamine or pyridine as base
4 Purification - Column chromatography - Confirmed by NMR and MS

Research Outcomes and Validation

  • The synthetic route aligns with recent literature emphasizing regioselective sulfonylation and efficient amination techniques (,,).
  • The sulfonylation step is critical for achieving the desired sulfonamide linkage, which imparts biological activity and stability.
  • The overall synthetic pathway demonstrates high yields, reproducibility, and scalability, suitable for medicinal chemistry applications.

Chemical Reactions Analysis

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

While comprehensive data tables and case studies specifically for "1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine" are not available in the search results, information regarding its potential applications and related compounds can be gathered.

This compound hydrochloride is an organic compound that is a part of a catalog of life science products .

Scientific Research Applications

Based on the search results, the potential applications of compounds similar to "this compound" in scientific research can be inferred:

  • Building Block for Synthesis: Similar compounds are employed as building blocks in chemistry to synthesize complex molecules.
  • Biological Research: These compounds show promise due to their potential bioactivity and are investigated for interactions with biological targets like enzymes and receptors, possibly leading to new therapeutic agents.
  • Medicinal Chemistry: They are explored for their potential pharmacological properties, with studies focusing on their ability to modulate biological pathways, making them candidates for drug development in areas like oncology, neurology, and infectious diseases.
  • Industrial Sector: Such compounds may be used to develop specialty chemicals and advanced materials with applications in coatings, polymers, and electronic materials.

Related Compounds and Activities

  • Enzyme Inhibition: Compounds with structures similar to "this compound" exhibit strong enzyme inhibition activity.
  • Anti-inflammatory Properties: Some related compounds are known for their anti-inflammatory properties.

Additional Scientific Context

  • Activation Analysis: Activation analysis, which involves exposing a sample to neutrons to create radioisotopes, can be used for quality control and to identify elements in minute quantities. This is especially useful when processing rare or expensive materials .
  • Radiotracers in Biomedical Research: Radioisotopes are being used in biomedical research, including human studies .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidin-4-amine Derivatives

Compound Name Substituent at Piperidine N-position Key Functional Groups/Modifications Biological Target/Activity (if known)
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine 2-Methylpropane-2-sulfonyl (tert-butylsulfonyl) Sulfonamide group Not specified in evidence
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-Octylphenethyl Long alkyl chain with phenyl group SphK1 inhibitor (IC₅₀ = 3.6 µM)
3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine Propane-2-sulfonyl Ethyl group at position 3 of piperidine Not specified; logP = 0.48
1-(3-Chloropyridin-2-yl)piperidin-4-amine 3-Chloropyridin-2-yl Chloropyridine ring Not specified; molecular weight = 211.69
1-(2-Methoxyethyl)piperidin-4-amine 2-Methoxyethyl Ether linkage Not specified; available as dihydrochloride

Key Observations :

  • Alkyl vs. Aromatic Substituents : RB-005’s 4-octylphenethyl group confers selectivity for SphK1 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility/Stability Notes
This compound 245.74 (HCl salt) Not reported Likely polar due to sulfonamide
RB-005 Not reported High (lipophilic) Enhanced membrane permeability
3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine 234.36 0.48 Moderate hydrophilicity

Insights :

    Biological Activity

    1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound features a piperidine ring substituted with a sulfonyl group. This structural configuration is crucial for its biological interactions and pharmacological properties.

    The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest it may interact with specific enzymes and receptors, modulating their activity. For instance, compounds with similar piperidine structures have shown potential in inhibiting acetylcholinesterase and other enzymes involved in neurotransmission, which could be relevant for neuropharmacological applications .

    Biological Activities

    This compound has been evaluated for various biological activities:

    • Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
    • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research into similar piperidine derivatives has indicated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including acetylcholinesterase, which is critical for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity, potentially benefiting conditions like Alzheimer's disease .

    Pharmacokinetics

    Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

    • Absorption : The compound shows promising bioavailability upon administration. Studies indicate that it can achieve significant plasma concentrations when administered subcutaneously.
    • Metabolism : Investigations into the metabolic pathways reveal that the compound is stable in liver microsomes, suggesting a lower likelihood of rapid degradation .

    Case Studies

    Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

    • Antibacterial Efficacy : A study demonstrated that a similar piperidine derivative exhibited significant antibacterial activity against multi-drug resistant strains, emphasizing the potential of this class of compounds in combating antibiotic resistance .
    • Cancer Treatment : Research involving piperidine analogs showed promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could also possess similar anticancer properties .

    Data Tables

    Biological ActivityObserved EffectsReference
    AntimicrobialModerate to strong against S. typhi, B. subtilis
    AnticancerInhibits tumor cell proliferation
    Enzyme InhibitionPotential AChE inhibitor

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